ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate
Description
Ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a complex substitution pattern. Its structure includes a thiophene ring substituted at positions 2, 3, 4, and 5 with functional groups such as an ethyl carboxylate, acetyl, methyl, and a propenoylamino side chain.
Thiophene derivatives are widely studied for their pharmaceutical and materials science applications due to their electronic properties and ability to interact with biological targets. This compound’s acetyl and phenylmethoxy groups suggest enhanced lipophilicity, which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C27H27NO6S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H27NO6S/c1-5-33-27(31)24-17(2)25(18(3)29)35-26(24)28-23(30)14-12-19-11-13-21(22(15-19)32-4)34-16-20-9-7-6-8-10-20/h6-15H,5,16H2,1-4H3,(H,28,30)/b14-12+ |
InChI Key |
SCWMTDNPUXYUTG-WYMLVPIESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s XLogP3 (~5.8) is lower than the tetrazolyl derivative due to the absence of a highly hydrophobic tetrazolyl-sulfanyl group. However, its phenylmethoxy group increases lipophilicity compared to the sulfonyl-containing analog .
- Bioactivity Potential: Tetrazolyl derivatives (e.g., ) are often associated with enhanced hydrogen-bonding capacity and metabolic stability, whereas acetyl groups (as in the target compound) may improve binding to enzymatic active sites .
- Synthetic Complexity: The phenylmethoxy and propenoylamino groups in the target compound likely require multi-step synthesis, similar to methods described for plant-derived biomolecules .
Spectroscopic and Computational Comparisons
NMR Analysis
Evidence from structurally related compounds (e.g., ) suggests that substituents in regions analogous to the target compound’s phenylmethoxy group (positions 3 and 4) induce distinct chemical shifts. For example:
- Region A (positions 39–44 in ) : Substitutions here (e.g., acetyl vs. methyl) alter electron density, leading to downfield shifts in adjacent protons.
- Region B (positions 29–36 in ) : Bulky groups like phenylmethoxy may shield nearby protons, reducing δ values compared to smaller substituents (e.g., methoxy).
Computational Modeling
This property is less pronounced in sulfonyl or ester-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
